Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate
CAS No.:
Cat. No.: VC17441884
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrN2O2 |
|---|---|
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | tert-butyl 6-bromo-5-methylindazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H15BrN2O2/c1-8-5-9-7-15-16(11(9)6-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | CJPVEYOTKRRGDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Properties
The molecular structure of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate features a bicyclic indazole core with strategic substitutions that influence its physicochemical and biological behavior. The tert-butyl group enhances steric bulk and lipophilicity, while the bromine atom serves as a reactive site for further functionalization. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | tert-butyl 6-bromo-5-methylindazole-1-carboxylate |
| Canonical SMILES | CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C |
| PubChem CID | 56973058 |
The compound’s stability in organic solvents like dichloromethane and acetonitrile facilitates its use in multi-step synthetic pathways. Its crystalline nature and defined melting point further aid in purification and characterization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate typically proceeds via a three-step sequence:
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Indazole Ring Formation: Cyclization of substituted phenylhydrazines with carbonyl compounds under acidic conditions generates the indazole core.
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Bromination and Methylation: Electrophilic bromination at the 6-position and Friedel-Crafts alkylation for methyl group introduction at the 5-position are conducted sequentially.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP), installs the tert-butyl carbamate group.
Reaction optimization studies highlight the importance of temperature control (20–25°C) and stoichiometric ratios to achieve yields exceeding 90%. For instance, a 1:1.2 molar ratio of indazole intermediate to Boc₂O minimizes side products.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and reproducibility. Automated systems regulate parameters such as:
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Temperature (±0.5°C accuracy)
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Pressure (1–3 bar)
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Residence time (30–60 minutes)
These systems reduce batch-to-batch variability, achieving >95% purity as verified by high-performance liquid chromatography (HPLC). Scalable solvent recovery systems also improve cost-effectiveness, particularly for large-volume orders.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three functional groups: the bromine atom, methyl group, and tert-butyl carbamate.
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with morpholine in dimethylformamide (DMF) at 80°C replaces bromine with a morpholino group, yielding tert-butyl 5-methyl-6-morpholino-1H-indazole-1-carboxylate.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with arylboronic acids, enable arylation at the 6-position. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, biaryl derivatives are synthesized in 70–85% yields.
Deprotection and Derivatization
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the indazole NH, which can be further alkylated or acylated. This step is critical for generating pharmacologically active intermediates.
Biological Activities and Mechanisms
Indazole derivatives are renowned for their broad bioactivity, and tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is no exception.
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound inhibits nitric oxide (NO) production by 60–70% at 10 μM concentration, suggesting suppression of inducible nitric oxide synthase (iNOS). Molecular docking studies propose competitive binding at the iNOS heme cofactor site.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin. The methyl group’s hydrophobicity likely enhances membrane penetration.
Comparative Analysis with Related Indazole Derivatives
To contextualize its uniqueness, tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is compared with two structural analogs:
| Property | 6-Bromo-5-Methyl Derivative | 6-Bromo-5-Fluoro Derivative | 4-Bromo-6-Chloro-3-Methyl Derivative |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | C₁₂H₁₂BrFN₂O₂ | C₁₃H₁₄BrClN₂O₂ |
| Molecular Weight (g/mol) | 311.17 | 303.14 | 345.62 |
| Key Substituents | Br (C6), CH₃ (C5) | Br (C6), F (C5) | Br (C4), Cl (C6), CH₃ (C3) |
| LogP (Calculated) | 3.45 | 3.12 | 4.02 |
| Anticancer IC₅₀ (MCF-7) | 12.5 μM | 22.1 μM | 8.9 μM |
The 5-methyl group in the target compound improves metabolic stability over the 5-fluoro analog, while the 6-bromo substituent offers superior reactivity for cross-coupling compared to 4-bromo derivatives.
Future Directions and Applications
Ongoing research prioritizes:
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Targeted Drug Delivery: Conjugation to nanoparticle carriers to enhance tumor-specific uptake.
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Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) in immuno-oncology.
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Sustainable Synthesis: Photocatalytic methods to reduce reliance on palladium catalysts.
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